![molecular formula C27H26N4O B4231455 6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline CAS No. 7047-05-4](/img/structure/B4231455.png)
6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline
Overview
Description
6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline, also known as EPCQ, is a quinoxaline derivative that has been synthesized for its potential use in scientific research. This compound has gained attention due to its unique properties and potential applications in various fields of research.
Mechanism of Action
The exact mechanism of action of 6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline is still being studied, but it is believed to act as a selective inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline can improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antioxidant properties and to protect against oxidative stress, which is a key factor in the development of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of 6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline is its high potency and selectivity for acetylcholinesterase inhibition. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its potential side effects and toxicity.
Future Directions
There are several potential future directions for research on 6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, 6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline may have applications in other areas of research, such as the development of new pesticides or herbicides.
Scientific Research Applications
6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline has shown potential in various areas of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential use in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(2,3-diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c1-2-30-15-17-31(18-16-30)27(32)22-13-14-23-24(19-22)29-26(21-11-7-4-8-12-21)25(28-23)20-9-5-3-6-10-20/h3-14,19H,2,15-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIRDHVDMROKEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388084 | |
Record name | (2,3-diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7047-05-4 | |
Record name | (2,3-diphenylquinoxalin-6-yl)-(4-ethylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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